![molecular formula C11H15NO4 B1305093 Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate CAS No. 259655-31-7](/img/structure/B1305093.png)
Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate
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Overview
Description
Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The specific compound is a derivative of pyrrole, with additional functional groups that may influence its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. In the context of the provided papers, while the exact synthesis of this compound is not detailed, related compounds have been synthesized through different methods. For instance, a dihydropyrrole derivative was isolated from the plant Datura metel L., suggesting that natural extraction and isolation techniques can be a source of such compounds . Additionally, click chemistry has been employed to synthesize novel pyrrolidines linked to 1,2,3-triazole derivatives, indicating that modern synthetic methods such as click chemistry could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial in determining their chemical and physical properties. X-ray diffraction studies, as well as spectroscopic techniques like NMR, are commonly used to elucidate the structure of such compounds . Density functional theory (DFT) studies can also provide insights into the geometry and electronic structure, which are essential for understanding the reactivity and stability of the molecule .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, primarily due to the reactivity of the pyrrole ring and the functional groups attached to it. The presence of substituents can influence the compound's reactivity towards electrophilic or nucleophilic attack. For example, the antifungal activity of a dihydropyrrole derivative suggests that these compounds can interact with biological targets, which may involve specific chemical reactions . The study of atropisomerism in related compounds also indicates that pyrrole derivatives can exhibit interesting dynamic behavior, which could be relevant in the context of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of dimethyl ester groups would affect its solubility, boiling point, and melting point. The compound's spectroscopic properties, such as UV-Visible absorption and NMR chemical shifts, would provide information about its electronic structure and the environment of specific atoms within the molecule . Additionally, the non-linear optical (NLO) properties of related compounds suggest potential applications in materials science, which would be an important aspect of the physical properties analysis .
Scientific Research Applications
Twist-bend Nematic Phase in Liquid Crystals
Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate is related to compounds exhibiting unique transitional properties in liquid crystals. For example, methylene-linked liquid crystal dimers such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane (CN-5-CN), show two distinct mesophases: a normal nematic phase and a lower temperature twist-bend nematic phase. This behavior suggests potential applications in the development of novel liquid crystal displays and devices with enhanced optical properties (Henderson & Imrie, 2011).
Catalytic Hydrogenation in Chemical Synthesis
The compound is also linked to catalytic processes for synthesizing high-value chemicals, such as 1,2-pentanediol (1,2-PeD) and 1,5-pentanediol (1,5-PeD), from furfural and its derivatives. This highlights its significance in green chemistry for producing fine chemicals through catalytic hydrogenation, pointing towards its utility in sustainable chemical manufacturing processes (Tan et al., 2021).
Antifungal Pharmacophore Development
Research on compounds for combating Bayoud disease in date palms identifies this compound derivatives as potential antifungal agents. These compounds have shown efficacy against Fusarium oxysporum, suggesting applications in agricultural chemistry for the development of new antifungal treatments (Kaddouri et al., 2022).
Supramolecular Chemistry
The compound's structural motif is useful in supramolecular chemistry, particularly in the self-assembly of supramolecular capsules derived from calixpyrrole scaffolds. This opens avenues in drug delivery systems and the design of molecular containers for targeted therapeutic applications (Ballester, 2011).
Alternative Fuel Research
In the field of energy, derivatives of this compound are explored as potential alternative fuels, exemplified by the study of dimethyl ether (DME) in compression ignition engines. This underscores its potential in renewable energy research and the development of eco-friendly fuel alternatives (Park & Lee, 2014).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate are not well-documented in the available literature. As with any chemical, it should be handled with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures .
Future Directions
properties
IUPAC Name |
dimethyl 2-pyrrol-1-ylpentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-10(13)6-5-9(11(14)16-2)12-7-3-4-8-12/h3-4,7-9H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEADOYJXWOGGLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N1C=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383977 |
Source
|
Record name | DIMETHYL 2-(1H-PYRROL-1-YL)PENTANEDIOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
259655-31-7 |
Source
|
Record name | DIMETHYL 2-(1H-PYRROL-1-YL)PENTANEDIOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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